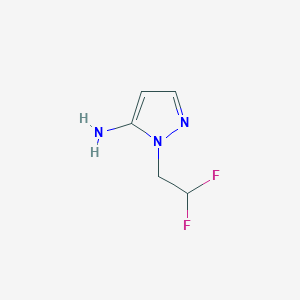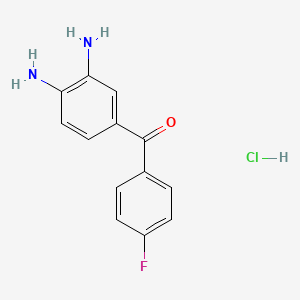
Sodium;2-hydroxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-hydroxyprop-2-enoate is a polymer derived from the monomer 2-hydroxyacrylic acid, where the sodium ion is present as a counterion. This compound is known for its water solubility and biocompatibility, making it useful in various applications, particularly in the biomedical and industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of monosodium 2-hydroxyacrylate homopolymer typically involves the polymerization of 2-hydroxyacrylic acid in the presence of a sodium hydroxide solution. The reaction is carried out under controlled conditions to ensure the formation of the homopolymer. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Industrial Production Methods
Industrial production of monosodium 2-hydroxyacrylate homopolymer often employs bulk polymerization techniques. The monomer and initiator are mixed in large reactors, and the reaction is carried out at elevated temperatures to achieve high conversion rates. The resulting polymer is then purified and dried for further use .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the polymer can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with aldehyde or carboxylic acid groups, reduced derivatives with hydroxyl groups, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
Sodium;2-hydroxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of biocompatible coatings for medical devices.
Industry: Applied in the production of water-soluble films and coatings
Mecanismo De Acción
The mechanism of action of monosodium 2-hydroxyacrylate homopolymer involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The hydroxyl groups in the polymer can form hydrogen bonds with proteins and other biomolecules, while the sodium ions can interact with negatively charged groups on cell surfaces. These interactions facilitate the polymer’s biocompatibility and functionality in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Poly(2-hydroxyethyl acrylate): Similar in structure but with ethyl groups instead of sodium ions.
Poly(acrylic acid): Contains carboxylic acid groups instead of hydroxyl groups.
Poly(vinyl alcohol): Contains hydroxyl groups but lacks the acrylic backbone
Uniqueness
Sodium;2-hydroxyprop-2-enoate is unique due to its combination of hydroxyl groups and sodium ions, which confer both hydrophilicity and ionic properties. This makes it particularly suitable for applications requiring water solubility and biocompatibility.
Propiedades
Número CAS |
36445-84-8 |
|---|---|
Fórmula molecular |
C3H3NaO3 |
Peso molecular |
110.04 g/mol |
Nombre IUPAC |
sodium;2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h4H,1H2,(H,5,6);/q;+1/p-1 |
Clave InChI |
MVLGBFFLIWIJEN-UHFFFAOYSA-M |
SMILES |
C=C(C(=O)[O-])O.[Na+] |
SMILES canónico |
C=C(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1648168.png)
![tert-butyl N-[2-amino-1-(3-fluorophenyl)ethyl]carbamate](/img/structure/B1648176.png)
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648180.png)

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648188.png)
![1-(2-Methoxybenzyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B1648209.png)



![3-[(2-Methoxyphenoxy)methyl]azetidine](/img/structure/B1648220.png)

